molecular formula C7H10ClN3 B3365525 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole CAS No. 1240528-00-0

3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole

Cat. No.: B3365525
CAS No.: 1240528-00-0
M. Wt: 171.63
InChI Key: PLBPKAUMCDUSOR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with chloromethyl, cyclopropyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a chloromethylating agent in the presence of a base, followed by cyclization with a suitable triazole precursor. The reaction conditions often include solvents like methanol or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization or chromatography, are optimized for large-scale operations to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity . Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole is unique due to the combination of its substituents. The cyclopropyl group introduces ring strain, which can influence its reactivity and binding properties. The chloromethyl group provides a site for nucleophilic substitution, while the methyl group adds steric bulk, potentially affecting its interaction with biological targets .

Properties

IUPAC Name

3-(chloromethyl)-5-cyclopropyl-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-11-6(4-8)9-10-7(11)5-2-3-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBPKAUMCDUSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CC2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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